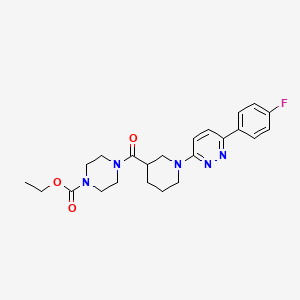

Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H28FN5O3 and its molecular weight is 441.507. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate, a compound of significant interest in medicinal chemistry, is part of a broader class of piperazine derivatives. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H22FN5O3

- Molecular Weight : 455.5 g/mol

- CAS Number : 1105218-37-8

The structure includes a pyridazine ring substituted with a fluorophenyl group and piperidine moieties, which are known to influence its biological activity.

Piperazine derivatives like this compound often interact with various biological targets, including neurotransmitter receptors and enzymes. The primary proposed mechanisms include:

- Monoamine Oxidase Inhibition : Some studies have highlighted the potential of similar pyridazine derivatives to act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative disorders such as Alzheimer's disease. For instance, related compounds demonstrated IC50 values in the nanomolar range for MAO-B inhibition, indicating potent activity .

- Cytotoxicity Studies : In vitro studies on related compounds showed varying degrees of cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of 120.6 µM against healthy fibroblast cells, suggesting a favorable safety profile compared to other compounds that caused significant cell death at lower concentrations .

Anticancer Potential

Research into the anticancer properties of piperazine derivatives has yielded promising results. A study indicated that certain derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapeutics like bleomycin . The mechanism was attributed to apoptosis induction and disruption of cell cycle progression.

Neuroprotective Effects

Compounds similar to this compound have been investigated for their neuroprotective effects. Inhibition of MAO-B not only reduces neurotoxic levels of neurotransmitters but may also provide protective effects against neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Target | Notes |

|---|---|---|---|

| Compound T6 | 0.013 | MAO-B | Most potent inhibitor found in related studies |

| Compound T3 | 27.05 | Cytotoxicity (L929) | Significant cytotoxicity at higher concentrations |

| Ethyl derivative | 120.6 | Cytotoxicity (L929) | Lower toxicity compared to T3 |

Pharmacokinetics and Toxicology

The pharmacokinetics of piperazine derivatives generally show good bioavailability and metabolic stability. However, detailed pharmacokinetic studies specific to this compound are still needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety Profile

In vitro cytotoxicity assays indicate that while some derivatives can induce cell death in cancerous cells, they may exhibit lower toxicity towards normal cells, making them potential candidates for selective cancer therapies .

Applications De Recherche Scientifique

Pharmacological Applications

The pharmacological potential of Ethyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate can be categorized into several key areas:

-

Anticancer Activity :

- Mechanism : Compounds with similar structures have been shown to induce apoptosis in cancer cells and reverse drug resistance mechanisms, particularly by modulating P-glycoprotein activity. This modulation enhances the efficacy of chemotherapeutic agents such as paclitaxel and doxorubicin.

- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to enhance apoptosis induction compared to standard treatments like bleomycin.

-

Antimicrobial Properties :

- Mechanism : The compound may exhibit antibacterial and antifungal activities through the disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

- Research Findings : Similar piperazine derivatives have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents.

-

Neurological Applications :

- Mechanism : Piperazine derivatives are known to interact with neurotransmitter systems, which may provide therapeutic benefits in treating neurological disorders.

- Research Findings : Studies suggest that these compounds could modulate serotonin and dopamine receptors, potentially benefiting conditions like depression and anxiety.

Biochemical Pathways

The compound's interactions with various biochemical pathways are crucial for its pharmacological effects:

- P-Glycoprotein Modulation : Enhances intracellular concentrations of chemotherapeutics by inhibiting efflux pumps.

- ATPase Activity Stimulation : Influences ATPase activity related to drug resistance mechanisms, which is critical for overcoming multidrug resistance in cancer therapy.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Drug Resistance | Reversed resistance to chemotherapeutics | |

| ATPase Stimulation | Increased ATP hydrolysis activity |

Case Studies and Research Findings

-

Cytotoxic Effects :

- In a study involving structurally similar compounds, significant cytotoxicity was observed against various cancer cell lines, suggesting the potential of this compound in oncology.

-

Resistance Reversal :

- A notable study demonstrated that certain derivatives could significantly reduce tumor volume in drug-resistant models when combined with conventional therapies, highlighting their role as effective adjuvants in cancer treatment strategies aimed at overcoming multidrug resistance.

-

Pharmacokinetic Profiles :

- Piperazine derivatives generally exhibit favorable pharmacokinetics, indicating good bioavailability and distribution characteristics that enhance their therapeutic window in clinical settings.

Propriétés

IUPAC Name |

ethyl 4-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN5O3/c1-2-32-23(31)28-14-12-27(13-15-28)22(30)18-4-3-11-29(16-18)21-10-9-20(25-26-21)17-5-7-19(24)8-6-17/h5-10,18H,2-4,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKZEBDZQLXELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.